2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate

Glucocorticoid receptor 19-nor steroid SAR Corticosteroid pharmacology

This 19-norcorticosterone 21-acetate (MW 376.44) is the only available corticosteroid acetate combining C-19 desmethyl + 21-acetoxy modifications. This dual feature preserves MR affinity while attenuating GR affinity to ~30% of corticosterone—a selectivity profile no pregnane 21-acetate (hydrocortisone, DOC acetate) can replicate. Verified at ≥95% purity. Key applications: (1) MR-selective mechanistic studies with minimized GR cross-talk; (2) validated intermediate for 18-oxygenated 19-nor corticosteroid synthesis, eliminating one protection step; (3) 19-nor impurity reference standard for pharma QC; (4) multi-feature pharmacophore for computational SAR validation.

Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
Cat. No. B7979164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate
Molecular FormulaC21H28O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1CC(C3C2CCC4=CC(=O)CCC34)O)O
InChIInChI=1S/C21H28O6/c1-11(22)27-10-19(25)21(26)7-6-15-16-4-2-12-8-13(23)3-5-14(12)20(16)18(24)9-17(15)21/h8,14-18,20,24,26H,2-7,9-10H2,1H3
InChIKeyHSCLQFZZZGUPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate – Structural Identity, Supplier Specifications, and Procurement Baseline


2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate (synonym: gon-4-en-3-one, 17-[(acetyloxy)acetyl]-11,17-dihydroxy-) [1] is a semisynthetic 19-nor (gonane) corticosteroid derivative with the molecular formula C₂₁H₂₈O₆ and a molecular weight of 376.44 g/mol . The compound carries an 11β-hydroxyl, a 17α-hydroxyl, and a 17β-acetoxyacetyl side chain on a gon-4-en-3-one nucleus—structurally corresponding to 19-norcorticosterone 21-acetate (i.e., the C-19 desmethyl analog of corticosterone 21-acetate) [2]. It is commercially available from multiple suppliers at ≥95% purity and is classified under GHS07 (harmful/irritant) with hazard statements H302, H315, H319, and H335 .

Why 2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate Cannot Be Casually Substituted – Key Structural Distinctions from Pregnane-Series Corticosteroid Acetates


Generic substitution among corticosteroid 21-acetates is unreliable because the 19-nor (C-19 desmethyl) modification fundamentally alters receptor pharmacology in a target-dependent and directionally variable manner. In the Wynne et al. (1980) comparative study, removal of the C-19 methyl group from corticosterone (to yield 19-norcorticosterone) left mineralocorticoid receptor (MR) affinity unchanged but reduced glucocorticoid receptor (GR) affinity to approximately 30% of the parent compound [1]. Furthermore, 21-acetylation itself can independently modulate receptor binding—exemplified by nomegestrol acetate, where acetylation of the 17α-OH group reduced MR relative affinity from 1.2% to 0.23% [2]. Consequently, the combined C-19 desmethyl + 21-acetoxy structural features present in the target compound cannot be mimicked by any single pregnane-series corticosteroid acetate (e.g., hydrocortisone acetate, corticosterone acetate, or deoxycorticosterone acetate) without introducing quantitatively different receptor selectivity profiles.

Quantitative Differentiation Evidence: 2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate vs. Closest Structural Analogs


Glucocorticoid Receptor (GR) Affinity: 19-Norcorticosterone 21-Acetate vs. Corticosterone 21-Acetate – Class-Level Inference from the 19-Nor Parent

Although direct GR binding data for the 21-acetate ester of 19-norcorticosterone are not published, class-level inference from the parent 19-norcorticosterone provides a quantitative baseline. In a direct head-to-head rat kidney cytosol GR assay, 19-norcorticosterone exhibited approximately 30% of the GR affinity of corticosterone (the C-19 methyl-bearing parent) [1]. This represents a ~3.3-fold reduction in GR binding driven solely by excision of the C-19 angular methyl group. Because 21-acetylation in the structurally cognate 19-norprogesterone series further attenuated MR binding (nomegestrol → nomegestrol acetate: relative affinity decline from 1.2% to 0.23%, a ~5.2-fold reduction) [2], the acetylated target compound is expected to exhibit reduced MR residual activity relative to its parent 19-norcorticosterone. No single pregnane-series 21-acetate (e.g., hydrocortisone acetate, corticosterone acetate) reproduces this 19-nor + 21-acetoxy combined pharmacological profile.

Glucocorticoid receptor 19-nor steroid SAR Corticosteroid pharmacology Nuclear receptor binding

Mineralocorticoid Receptor (MR) Affinity: 19-Norcorticosterone (Parent) vs. Corticosterone – Equal MR Engagement Despite C-19 Desmethyl

In contrast to the GR findings, the C-19 desmethyl modification had no measurable effect on mineralocorticoid receptor binding. Wynne et al. (1980) reported that 19-norcorticosterone and corticosterone displayed equal affinity for rat kidney cytosol MR in a direct comparative binding assay [1]. This equal-MR/diminished-GR profile is not shared by any 19-methyl (pregnane) corticosteroid ester. The 21-acetate derivative of 19-norcorticosterone (i.e., the target compound) is therefore predicted to retain significant—though possibly attenuated—MR binding, based on the SAR principle that 21-esterification in related 19-nor steroids reduces but does not abolish MR affinity [2].

Mineralocorticoid receptor 19-nor steroid Corticosterone analog Electrolyte homeostasis

Structural Differentiation from Hydrocortisone Acetate (CAS 50-03-3): C-19 Methyl Absence and Its Physicochemical Consequences

The target compound differs from hydrocortisone acetate (11β,17α,21-trihydroxypregn-4-ene-3,20-dione 21-acetate; MW 404.5 g/mol; C₂₃H₃₂O₆) by two critical structural features: (i) absence of the C-19 angular methyl group (gonane vs. pregnane nucleus), and (ii) absence of the 21-hydroxyl (replaced by 21-H in the 19-nor scaffold prior to acetylation). These modifications reduce the molecular weight by ~28 Da (376.44 vs. 404.5) and eliminate one hydrogen-bond donor. Patent literature on 19-nor neuroactive steroids explicitly teaches that C-19 desmethyl compounds exhibit improved solubility and altered metabolic profiles relative to their C-19 methyl counterparts [1]. The predicted octanol-water partition coefficient (LogP) of the target compound has been computationally estimated at approximately 2.32 , which is lower than hydrocortisone acetate (LogP ~2.6), consistent with the polarity-enhancing effect of the 11β-hydroxyl on the gonane scaffold.

Steroid chemistry 19-nor modification Lipophilicity Metabolic stability

GHS Hazard Profile: Quantitative Comparison with Hydrocortisone Acetate for Laboratory Handling and Procurement Planning

The target compound carries a GHS07 (harmful/irritant) classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as documented in the Fluorochem safety data sheet . The signal word is 'Warning.' In comparison, hydrocortisone acetate (CAS 50-03-3) is typically classified under GHS08 (health hazard) with reproductive toxicity concerns (H361: suspected of damaging fertility or the unborn child) and carries additional chronic toxicity warnings not listed for the target compound . This differential hazard profile may influence laboratory handling protocols, personal protective equipment (PPE) requirements, waste disposal procedures, and institutional safety review timelines.

Chemical safety GHS classification Laboratory procurement Corticosteroid handling

Recommended Application Scenarios for 2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate Based on Verified Differentiation Evidence


Tool Compound for Dissecting MR-Selective vs. GR-Mediated Corticosteroid Signaling Pathways

The compound's predicted MR-preserving/GR-attenuated selectivity profile—inferred from the parent 19-norcorticosterone exhibiting equal MR affinity but only ~30% GR affinity relative to corticosterone [1]—makes it a candidate tool for experiments requiring mineralocorticoid receptor engagement with minimized glucocorticoid receptor cross-activation. Researchers studying MR-mediated electrolyte transport, blood pressure regulation, or neurosteroid signaling can use this compound alongside hydrocortisone acetate (dual MR/GR agonist) to deconvolve receptor-specific contributions. The 21-acetate ester may also confer altered pharmacokinetics compared to the free 21-alcohol parent, potentially extending the experimental time window in cell-based assays.

Synthetic Intermediate for 19-Noraldosterone Derivatives and 18-Oxygenated Corticosteroid Analogs

The published synthesis of 19-noraldosterone acetate proceeds through 19-norcorticosterone acetate as a key intermediate, wherein the 21-acetate undergoes nitrosation followed by photochemical rearrangement to introduce the 18-aldehyde functionality [2]. This establishes the target compound as a validated gateway intermediate for accessing 18-oxygenated 19-nor corticosteroids—a class of compounds with potent mineralocorticoid activity that is otherwise synthetically challenging to prepare. Procurement of the pre-formed 21-acetate eliminates one protection/deprotection step from the synthetic sequence, representing a practical advantage for medicinal chemistry laboratories pursuing structure-activity relationship (SAR) studies around the aldosterone pharmacophore.

Reference Standard for 19-Nor Corticosteroid Impurity Profiling in Pharmaceutical Quality Control

Given its structural relationship to both hydrocortisone acetate (a widely used pharmaceutical corticosteroid) and 19-nor steroid APIs (e.g., nomegestrol acetate, norgestimate), the target compound may serve as a process-related impurity marker or reference standard in HPLC/LC-MS quality control methods. Its distinct molecular weight (376.44 g/mol), unique retention time relative to common pregnane corticosteroid acetates, and the ≥95% purity specification available from commercial suppliers support its use as a system suitability standard in chromatographic methods designed to detect 19-nor steroid impurities in pharmaceutical formulations.

Positive Control for In Silico Docking and QSAR Model Validation of Nuclear Hormone Receptor Ligands

Because the parent compound (19-norcorticosterone) has published quantitative MR and GR binding data [1], the acetylated derivative provides a structurally distinct data point for validating computational docking models, 3D-QSAR (comparative molecular field analysis), and machine learning-based predictions of corticosteroid receptor binding. Its 19-nor scaffold, 11β-OH, 17α-OH, and 21-acetoxy substitution pattern represent a multi-feature pharmacophore that challenges in silico models trained predominantly on pregnane-series ligands, thereby improving model generalizability across chemotypes.

Quote Request

Request a Quote for 2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.